molecular formula C21H28N2O3S B1212468 2,6-dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine

2,6-dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine

Cat. No.: B1212468
M. Wt: 388.5 g/mol
InChI Key: AJKSWRPZYOXMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine is a complex organic compound with a molecular formula of C23H30N2O7S . This compound is notable for its unique structure, which includes a morpholine ring substituted with a naphthylsulfonyl group and a piperidyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2,6-dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Substitution with Naphthylsulfonyl Group: The morpholine ring is then reacted with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine to introduce the naphthylsulfonyl group.

    Introduction of the Piperidyl Group: Finally, the compound is reacted with 4-piperidone under reductive amination conditions to introduce the piperidyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2,6-Dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the naphthylsulfonyl group to a naphthyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidyl group, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,6-Dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylsulfonyl group is believed to play a key role in binding to these targets, while the piperidyl group may influence the compound’s overall conformation and activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2,6-Dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidyl]morpholine can be compared with other similar compounds, such as:

The unique combination of functional groups in this compound distinguishes it from these similar compounds and contributes to its specific applications and properties.

Properties

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

2,6-dimethyl-4-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)morpholine

InChI

InChI=1S/C21H28N2O3S/c1-16-14-22(15-17(2)26-16)20-9-11-23(12-10-20)27(24,25)21-8-7-18-5-3-4-6-19(18)13-21/h3-8,13,16-17,20H,9-12,14-15H2,1-2H3

InChI Key

AJKSWRPZYOXMGP-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1CN(CC(O1)C)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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